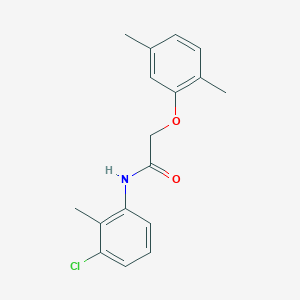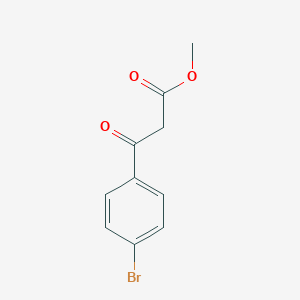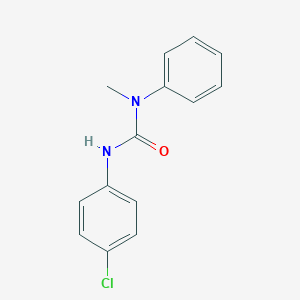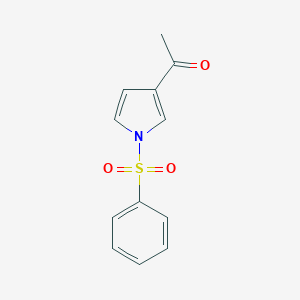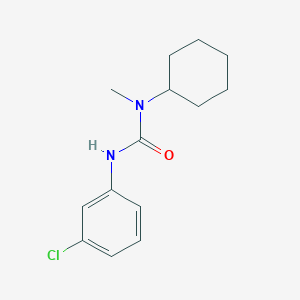
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea
説明
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, also known as CCPMU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPMU belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is not fully understood. However, it has been proposed that 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors involved in various cellular pathways. For example, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neurotransmitter release.
Biochemical and physiological effects:
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is also stable under various conditions and can be stored for long periods of time. However, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea also has some limitations for lab experiments. It is highly lipophilic and has poor solubility in water, which can make it challenging to administer in vivo. In addition, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has not been extensively studied for its toxicity and safety profile, which can limit its use in clinical applications.
将来の方向性
There are several future directions for the study of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to elucidate the exact mechanism of action of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and identify its molecular targets. Furthermore, future studies should focus on optimizing the pharmacokinetic properties of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea to improve its efficacy and safety profile.
合成法
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea can be synthesized via a multistep process involving the reaction of 3-chloroaniline with cyclohexyl isocyanate followed by the reaction with methyl isocyanate. The final product is obtained through recrystallization in ethanol. The purity and yield of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
科学的研究の応用
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-17(13-8-3-2-4-9-13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYHVCLGCXYSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357471 | |
| Record name | 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea | |
CAS RN |
82744-88-5 | |
| Record name | 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



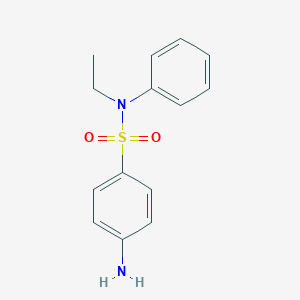

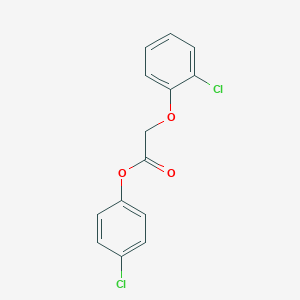
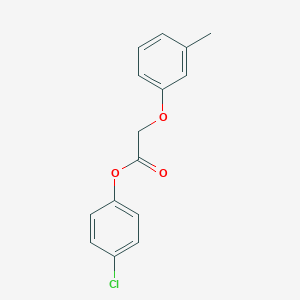
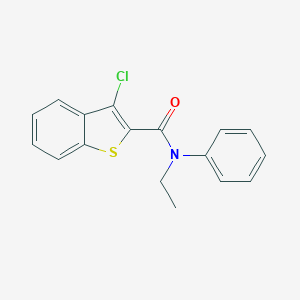

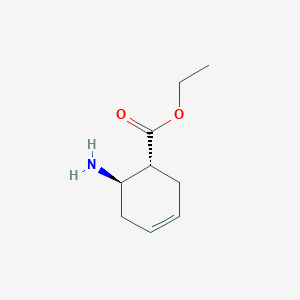
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)

